molecular formula C19H21NO6 B5244174 methyl 4-methyl-3-[(3,4,5-trimethoxybenzoyl)amino]benzoate

methyl 4-methyl-3-[(3,4,5-trimethoxybenzoyl)amino]benzoate

Cat. No.: B5244174
M. Wt: 359.4 g/mol
InChI Key: YVKODUIJVFUQLD-UHFFFAOYSA-N
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Description

Methyl 4-methyl-3-[(3,4,5-trimethoxybenzoyl)amino]benzoate is a useful research compound. Its molecular formula is C19H21NO6 and its molecular weight is 359.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 359.13688739 g/mol and the complexity rating of the compound is 471. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Methyl 4-methyl-3-[(3,4,5-trimethoxybenzoyl)amino]benzoate is a derivative of methyl 3,4,5-trimethoxybenzoate . Methyl 3,4,5-trimethoxybenzoate derivatives are closely related to gallic acid and methyl gallates, which are naturally occurring secondary metabolites found in plants . These compounds possess remarkable biological activities including antimicrobial , anti-inflammatory , and anticancer properties. They are primarily known for their antioxidant and free radical scavenging properties .

Mode of Action

Based on its structural similarity to methyl 3,4,5-trimethoxybenzoate, it can be inferred that it may interact with its targets through weak c–h···π interactions . These interactions could potentially lead to changes in the structure and function of the target molecules, thereby exerting its biological effects.

Biochemical Pathways

Given its antioxidant and free radical scavenging properties, it can be speculated that it may play a role in protecting tissues and key metabolisms against reactive oxygen species . These reactive oxygen species can cause significant damage to cell structures through the degradation of key biomolecules including DNA, lipids, enzymes, and proteins . This type of damage has been linked to degenerative diseases such as aging, cancer, Alzheimer’s, and diabetes .

Result of Action

Based on its structural similarity to methyl 3,4,5-trimethoxybenzoate, it can be inferred that it may have antimicrobial, anti-inflammatory, and anticancer properties . Additionally, its antioxidant and free radical scavenging properties suggest that it may protect cell structures from damage caused by reactive oxygen species .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is not well-documented. Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s action. For instance, the compound’s melting point is reported to be 82-84 °C , suggesting that it may be stable at room temperature but could degrade at higher temperatures.

Properties

IUPAC Name

methyl 4-methyl-3-[(3,4,5-trimethoxybenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO6/c1-11-6-7-12(19(22)26-5)8-14(11)20-18(21)13-9-15(23-2)17(25-4)16(10-13)24-3/h6-10H,1-5H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVKODUIJVFUQLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.